molecular formula C26H26N2O4S2 B2961927 4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 941878-38-2

4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2961927
CAS No.: 941878-38-2
M. Wt: 494.62
InChI Key: LEBNAGBIOCONEA-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic chemical compound designed for research use, featuring a complex molecular architecture that incorporates a 1,3-benzothiazole core. The 1,3-benzothiazolyl framework is a constituent of several compounds studied for their diverse biological activities and applications in various scientific fields . This particular molecule is of interest in early-stage pharmacological research for its potential as a modulator of specific enzymes. Similar benzothiazole-derived structures have been investigated as selective inhibitors for enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is a potential target for treating metabolic diseases such as type 2 diabetes and obesity . Furthermore, related compounds have shown promise in neurological research, exemplified by donepezil-based benzothiazole derivatives that act as acetylcholinesterase (AChE) inhibitors and are being explored for their potential in managing neurodegenerative conditions . The integration of the benzenesulfonyl group is a common strategy in medicinal chemistry to fine-tune properties such as metabolic stability and membrane permeability. Researchers may utilize this compound as a key intermediate or target molecule in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and for probing novel biological pathways.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4S2/c1-19-15-16-22(32-2)24-25(19)33-26(27-24)28(18-20-10-5-3-6-11-20)23(29)14-9-17-34(30,31)21-12-7-4-8-13-21/h3-8,10-13,15-16H,9,14,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBNAGBIOCONEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N(CC3=CC=CC=C3)C(=O)CCCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(benzenesulfonyl)-N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic compound that incorporates a benzothiazole moiety, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C24H22N2O4SC_{24}H_{22}N_{2}O_{4}S. The compound features:

  • A benzenesulfonyl group which enhances solubility and reactivity.
  • A benzothiazole ring that contributes to its biological activity.

Biological Activity Overview

The biological activities associated with benzothiazole derivatives, including this compound, have been extensively studied. Key areas of activity include:

  • Anticancer Properties : Benzothiazole derivatives have shown significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated the ability to inhibit cell proliferation in A431 and A549 cancer cells .
  • Anti-inflammatory Effects : Research indicates that certain benzothiazole derivatives can reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting potential applications in treating inflammatory diseases .
  • Mechanistic Insights : Studies have shown that these compounds can inhibit critical signaling pathways involved in cancer cell survival, such as AKT and ERK pathways. This dual action not only targets cancer cells but also modulates the inflammatory environment that aids tumor progression .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized various benzothiazole derivatives, including compounds structurally related to this compound. The active compounds were tested for their ability to inhibit the proliferation of cancer cells and showed promising results in reducing cell viability at low concentrations .
  • Inflammation Modulation : Another study focused on the anti-inflammatory properties of benzothiazole derivatives. It was found that modifications to the benzothiazole structure enhanced their ability to lower inflammatory markers in vitro .

Data Table

Compound NameStructure FeaturesBiological Activity
This compoundBenzothiazole core with benzenesulfonyl groupAnticancer, anti-inflammatory
6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amineSimilar core structureSignificant inhibition of cancer cell proliferation
Compound 4lModified benzothiazole derivativeEnhanced antiproliferative effects against pancreatic cancer

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzothiazole-Containing Sulfonamides

Target Compound vs. N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-4-(pyrrolidine-1-sulfonyl)benzamide (BB09125)
  • Structural Differences :
    • Target : Benzyl group and benzenesulfonyl substituent.
    • BB09125 () : Pyridin-2-ylmethyl group and pyrrolidine-sulfonyl moiety.
  • Molecular Weight :
    • Target: ~565.7 g/mol (estimated).
    • BB09125: 522.64 g/mol .
  • The pyrrolidine-sulfonyl group in BB09125 introduces a cyclic amine, which could alter hydrogen-bonding interactions compared to the planar benzenesulfonyl group in the target .
Target vs. 4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
  • Key Distinctions: Target: Sulfonyl (-SO₂-) linkage vs. sulfanyl (-S-) in the ECHEMI compound ().

Sulfonamides with Aromatic Substituents

Target vs. N-(4-Methoxyphenyl)benzenesulfonamide ()
  • Structural Overlaps : Both contain a benzenesulfonyl group and methoxy-substituted aromatic rings.
  • Differences: The target’s benzothiazole core replaces the 4-methoxyphenyl group in ’s compound. No such data is available for the target compound.
Target vs. Hydrazinecarbothioamides and Triazoles ()
  • Functional Groups :
    • ’s compounds (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) feature triazole rings and halogen substituents (Cl, Br), unlike the benzothiazole and methoxy groups in the target.
    • IR Spectral Data :
  • Target: Expected strong C=O stretch (~1680 cm⁻¹) and S=O stretch (~1250 cm⁻¹) .
  • ’s triazoles lack C=O bands, confirming cyclization from hydrazinecarbothioamides .

Physicochemical Properties

Compound Molecular Formula Key Substituents IR Bands (cm⁻¹) Bioactivity Notes
Target Compound C28H27N3O4S2 (est.) Benzenesulfonyl, benzyl, 4-methoxy-7-methyl-benzothiazole ~1250 (S=O), ~1680 (C=O) Not reported
BB09125 () C26H26N4O4S2 Pyrrolidine-sulfonyl, pyridin-2-ylmethyl N/A Not reported
N-(4-Methoxyphenyl)benzenesulfonamide () C13H13NO3S 4-Methoxyphenyl N/A Studied for bioactivity
5-(4-Bromophenylsulfonyl)-triazole () C19H12BrF2N3O2S2 Bromophenyl, difluorophenyl, triazole 1247–1255 (C=S), 3278–3414 (NH) Antimicrobial potential inferred

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